N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-N’-(2-cyanophenyl)ethanediamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of furan rings and a cyanophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-N’-(2-cyanophenyl)ethanediamide typically involves the reaction of furan derivatives with cyanophenyl ethanediamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form. Specific industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-N’-(2-cyanophenyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with altered chemical properties.
Substitution: The cyanophenyl group can undergo substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may result in the formation of furan-2,5-dicarboxylic acid derivatives, while reduction may yield furan-2-ylmethylamine derivatives .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-N’-(2-cyanophenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]-N’-(2-cyanophenyl)ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. The furan rings and cyanophenyl group play a crucial role in binding to target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and cyanophenyl ethanediamide analogs. Examples include:
- N,N’-bis(furan-2-ylmethyl)oxalamide
- N-[2,2-bis(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-N’-(2-cyanophenyl)ethanediamide is unique due to its specific combination of furan rings and a cyanophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c20-11-13-5-1-2-6-15(13)22-19(24)18(23)21-12-14(16-7-3-9-25-16)17-8-4-10-26-17/h1-10,14H,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQDHFKVHMAFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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